Mitoquinol
Mitoquinol
Mitoquinol is a mitochondria-targeted antioxidant and reduced form of mitoquinone. It reduces hydrogen peroxide production in succinate-fueled isolated bovine aortic endothelial mitochondria.
Mitoquinol is a ubiquinone derivative that specifically accumulates in mitochondria due to the covalent attachment of the cation triphenylphosphonium. It functions as an antioxidant, preventing lipid peroxidation-induced apoptosis and protecting mitochondria from oxidative damage.
Mitoquinol is a ubiquinone derivative that specifically accumulates in mitochondria due to the covalent attachment of the cation triphenylphosphonium. It functions as an antioxidant, preventing lipid peroxidation-induced apoptosis and protecting mitochondria from oxidative damage.
Brand Name:
Vulcanchem
CAS No.:
845959-55-9
VCID:
VC20878930
InChI:
InChI=1S/C37H45O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39);1H3,(H,2,3,4)
SMILES:
CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-]
Molecular Formula:
C38H49O7PS
Molecular Weight:
680.8 g/mol
Mitoquinol
CAS No.: 845959-55-9
Cat. No.: VC20878930
Molecular Formula: C38H49O7PS
Molecular Weight: 680.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Mitoquinol is a mitochondria-targeted antioxidant and reduced form of mitoquinone. It reduces hydrogen peroxide production in succinate-fueled isolated bovine aortic endothelial mitochondria. Mitoquinol is a ubiquinone derivative that specifically accumulates in mitochondria due to the covalent attachment of the cation triphenylphosphonium. It functions as an antioxidant, preventing lipid peroxidation-induced apoptosis and protecting mitochondria from oxidative damage. |
|---|---|
| CAS No. | 845959-55-9 |
| Molecular Formula | C38H49O7PS |
| Molecular Weight | 680.8 g/mol |
| IUPAC Name | 10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium;methanesulfonate |
| Standard InChI | InChI=1S/C37H45O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39);1H3,(H,2,3,4) |
| Standard InChI Key | WPMXVYGZUOSRAN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] |
| Canonical SMILES | CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] |
| Appearance | Assay:≥98%A crystalline solid |
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